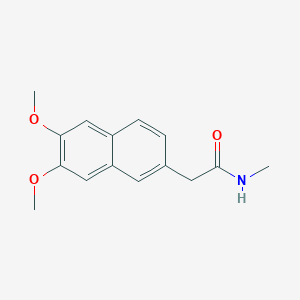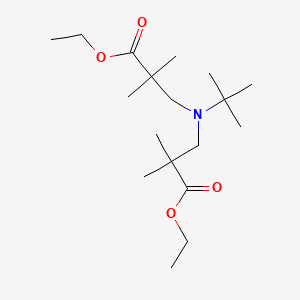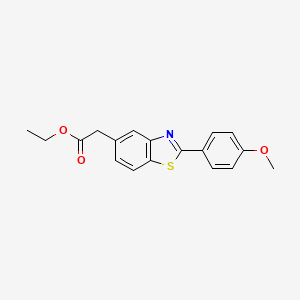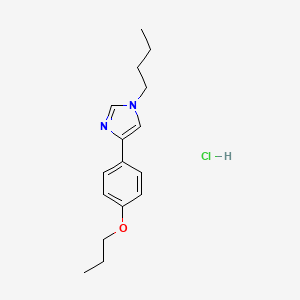![molecular formula C14H28OSi B14670844 Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane CAS No. 39834-29-2](/img/structure/B14670844.png)
Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane is an organosilicon compound characterized by the presence of a cyclopropyl group attached to an octenyl chain, which is further bonded to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane typically involves the reaction of cyclopropyl alcohol derivatives with octenyl silanes under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the cyclopropyl-oxy linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving optimal results.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between organosilicon compounds and biological molecules. It may also serve as a model compound for investigating the biocompatibility of silicon-based materials.
Medicine
Industry
In industrial applications, this compound is used in the production of specialty coatings, adhesives, and sealants. Its unique properties enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane involves its interaction with molecular targets through the formation of stable bonds with various functional groups. The cyclopropyl group provides rigidity to the molecule, while the trimethylsilyl group enhances its reactivity and stability. These interactions can influence the compound’s behavior in different chemical and biological environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl{[1-(trimethylsilyl)-1-hepten-2-yl]oxy}silane
- Trimethyl{[1-(trimethylsilyl)-1-hexyn-3-yl]oxy}silane
- Trimethyl(prop-1-en-1-yl)silane
Uniqueness
Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane is unique due to its combination of a cyclopropyl group and an octenyl chain, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific applications and reactions that may not be possible with other similar compounds.
Propriétés
Numéro CAS |
39834-29-2 |
|---|---|
Formule moléculaire |
C14H28OSi |
Poids moléculaire |
240.46 g/mol |
Nom IUPAC |
trimethyl-(1-oct-1-en-2-ylcyclopropyl)oxysilane |
InChI |
InChI=1S/C14H28OSi/c1-6-7-8-9-10-13(2)14(11-12-14)15-16(3,4)5/h2,6-12H2,1,3-5H3 |
Clé InChI |
YNMABEODPWYZBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C)C1(CC1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate](/img/structure/B14670817.png)


![4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B14670834.png)
![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)


